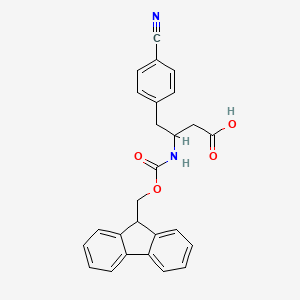

Fmoc-beta-hophe(4-cn)-oh

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O4/c27-15-18-11-9-17(10-12-18)13-19(14-25(29)30)28-26(31)32-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,19,24H,13-14,16H2,(H,28,31)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHSIHZGTLVMLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C#N)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chiral Separation by Gas Chromatography:the Derivatized Enantiomers Are then Separated on a Capillary Column Containing a Chiral Stationary Phase Csp .researchgate.neta Column Such As Chirasil L Val, Which is Based on L Valine Tert Butylamide Polysiloxane, is Highly Effective for Resolving Derivatized Amino Acid Enantiomers.researchgate.netnih.govthe Separation Mechanism Relies on the Formation of Transient, Diastereomeric Complexes Between the Enantiomers and the Chiral Selector of the Csp, Leading to Different Retention Times for the R and S Enantiomers.

The GC oven is programmed with a specific temperature gradient to ensure optimal separation and peak shape. A typical analysis would use Helium as the carrier gas and operate in splitless injection mode to maximize sensitivity.

Mass Spectrometric Detection and Quantification:following Separation in the Gc Column, the Eluted Enantiomers Enter the Mass Spectrometer. Electron Impact Ei is a Common Ionization Technique Used for These Derivatives. the Resulting Mass Spectrum Provides Structural Confirmation Through Characteristic Fragmentation Patterns.gbiosciences.comfor High Sensitivity Quantification, the Mass Spectrometer is Often Operated in Selected Ion Monitoring Sim Mode.researchgate.netin Sim Mode, the Instrument is Set to Detect Only Specific Ions Characteristic of the Analyte, Which Increases the Signal to Noise Ratio and Allows for the Determination of Enantiomeric Excess E.e. Values Greater Than 99.9%.ucdavis.edunih.gov

The fragmentation of the derivatized Fmoc-beta-HoPhe(4-CN)-OH would yield several predictable ions. Key fragments would arise from the Fmoc group (m/z 178/179), the loss of the ester group, and cleavage at various points along the beta-homophenylalanine backbone. libretexts.orgmiamioh.edunih.gov

Interactive Data Table: Representative GC-MS Data for Derivatized this compound

The following table presents hypothetical, yet representative, data for the GC-MS analysis of the isopropyl ester of this compound on a Chirasil-L-Val column. Actual retention times and ion abundances may vary based on specific instrumentation and conditions.

| Enantiomer | Hypothetical Retention Time (min) | Key Diagnostic Ions (m/z) for SIM | Purpose of Ion Monitoring |

| (S)-Fmoc-beta-HoPhe(4-CN)-OiPr | 25.4 | 482 | Molecular Ion [M]⁺ |

| 179 | Fmoc group fragment | ||

| 251 | Fragment from [M - Fmoc]⁺ | ||

| (R)-Fmoc-beta-HoPhe(4-CN)-OiPr | 25.9 | 482 | Molecular Ion [M]⁺ |

| 179 | Fmoc group fragment | ||

| 251 | Fragment from [M - Fmoc]⁺ |

By integrating the peak areas corresponding to each enantiomer in the chromatogram, the enantiomeric excess can be precisely calculated, thus confirming the stereochemical integrity of the this compound sample.

Analytical and Characterization Methodologies for Fmoc Beta Hophe 4 Cn Oh

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure of Fmoc-beta-HoPhe(4-CN)-OH, ensuring that the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the beta-homophenylalanine core, and the 4-cyano functional group are all correctly assembled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

¹H NMR: A proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different parts of the molecule. The aromatic protons of the Fmoc group typically appear as a series of multiplets in the range of 7.2 to 7.8 ppm. The protons on the 4-cyanophenyl ring would also produce signals in the aromatic region, likely as two distinct doublets due to their para-substitution pattern. The methine and methylene (B1212753) protons of the Fmoc group's fluorenyl and oxycarbonyl components would have characteristic shifts, as would the alpha and beta protons of the amino acid backbone. The proton of the hydroxyl group (-OH) and the amide proton (N-H) would also be present, though their shifts can be variable and depend on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides complementary information. It would show characteristic peaks for the carbonyl carbons of both the carboxylic acid and the Fmoc protecting group, the nitrile carbon (-C≡N), and the various aromatic and aliphatic carbons throughout the molecule.

While specific, experimentally-derived spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of similar structures, such as Fmoc-β-Alanine-OH and other Fmoc-protected amino acids. chemicalbook.com

Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Fmoc Aromatic Protons | ~7.20 - 7.80 | Multiplets (m) |

| 4-Cyanophenyl Protons | ~7.40 - 7.70 | Doublets (d) |

| Fmoc CH & CH₂ | ~4.10 - 4.50 | Multiplets (m) |

| Alpha-CH | ~4.00 - 4.40 | Multiplet (m) |

| Beta-CH | ~5.00 - 5.40 | Multiplet (m) |

| Beta-CH₂ | ~2.80 - 3.20 | Multiplets (m) |

| NH | Variable | Broad Singlet or Doublet |

| OH (Carboxylic Acid) | Variable, >10 | Broad Singlet (br s) |

| OH (beta-hydroxyl) | Variable | Singlet (s) or Doublet (d) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.

Key expected vibrational frequencies include a strong, sharp absorption band around 2230 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. The carbonyl (C=O) groups of the Fmoc urethane (B1682113) and the carboxylic acid would result in strong absorption bands in the region of 1680-1740 cm⁻¹. A broad band in the range of 2500-3300 cm⁻¹ would be characteristic of the O-H stretch of the carboxylic acid, which would overlap with the N-H stretching vibration of the amide and the O-H stretch of the beta-hydroxyl group. Aromatic C-H and C=C stretching vibrations from the fluorenyl and phenyl rings would also be observable.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid & Alcohol) | ~3300 - 2500 | Broad, Strong |

| N-H Stretch (Amide) | ~3300 | Medium |

| Aromatic C-H Stretch | ~3100 - 3000 | Medium |

| C≡N Stretch (Nitrile) | ~2230 | Medium, Sharp |

| C=O Stretch (Carbamate & Carboxylic Acid) | ~1740 - 1680 | Strong |

| Aromatic C=C Bending | ~1600 - 1450 | Medium |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and confirming its elemental composition through high-resolution mass spectrometry (HRMS). The molecular formula for this compound is C₂₆H₂₂N₂O₄, which corresponds to a molecular weight of approximately 426.47 g/mol . peptide.com

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺ at m/z 427.5. Other adducts, such as the sodium adduct [M+Na]⁺, may also be detected. Fragmentation analysis (MS/MS) can provide further structural confirmation, with characteristic losses such as the Fmoc group.

Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | ~427.5 | Protonated Molecular Ion |

| [M+Na]⁺ | ~449.5 | Sodium Adduct |

| [M-Fmoc+H]⁺ | ~205.2 | Fragment after loss of Fmoc group |

Chromatographic and Electrophoretic Techniques for Purity and Stereochemical Assessment

Chromatographic and electrophoretic methods are essential for assessing the purity of this compound, detecting any by-products from the synthesis, and determining its stereochemical integrity.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of Fmoc-protected amino acids. researchgate.netsigmaaldrich.com For this compound, a Reversed-Phase HPLC (RP-HPLC) method is typically employed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase.

The analysis is usually performed using a gradient elution system, where the composition of the mobile phase is changed over time. google.com A common mobile phase combination is water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. google.com Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers often guarantee a purity of ≥97% or ≥98% as determined by HPLC. chemimpex.combiocompare.comcalpaclab.com

Potential impurities that can be detected by HPLC include starting materials from the synthesis or side-products like dipeptides (Fmoc-Xaa-Xaa-OH) or beta-alanine (B559535) adducts (Fmoc-β-Ala-OH), which can arise during the introduction of the Fmoc group. researchgate.netnih.gov

Typical HPLC Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Octadecylsilane (C18) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Elution | Gradient |

| Detection Wavelength | 220 nm or 254 nm |

| Column Temperature | Room Temperature or controlled (e.g., 40°C) |

Capillary Zone Electrophoresis (CZE) for Enantiomeric Purity Determination

Since this compound possesses chiral centers, it is critical to assess its enantiomeric purity, especially for its use in synthesizing biologically active peptides. Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique well-suited for the chiral analysis of amino acids. nih.govresearchgate.netcreative-proteomics.com

To achieve chiral separation, a chiral selector is added to the background electrolyte. Cyclodextrins (CDs) and their derivatives (e.g., β-CD, γ-CD) are the most common chiral selectors used for separating Fmoc-amino acid enantiomers. researchgate.netoup.com The principle of separation is based on the differential formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral selector, which leads to different electrophoretic mobilities and, consequently, separate peaks for each enantiomer.

The optimization of a CZE method involves adjusting parameters such as the type and concentration of the chiral selector, the pH and composition of the background electrolyte, and the applied voltage to achieve baseline resolution of the enantiomers. oup.com This allows for the precise quantification of the minor enantiomer, which is a critical quality attribute for amino acid derivatives used in pharmaceutical applications. nih.govcreative-proteomics.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Stereochemical Integrity

The determination of stereochemical integrity is a critical aspect of quality control for chiral compounds like this compound, particularly when they are intended for use in peptide synthesis where enantiomeric purity directly impacts the structure and function of the final peptide. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and highly sensitive analytical technique for assessing enantiomeric purity. researchgate.netscispace.com Its high chromatographic resolution, coupled with the specificity of mass spectrometric detection, allows for the accurate quantification of even trace amounts of an undesired enantiomer. cat-online.com

However, due to the low volatility of N-Fmoc protected amino acids, direct analysis by GC is not feasible. The presence of the polar carboxylic acid group necessitates a chemical modification step, known as derivatization, to convert the analyte into a more volatile and thermally stable form suitable for gas chromatography. researchgate.netsigmaaldrich.com

Research Findings and Methodology

The analysis of this compound for stereochemical integrity via GC-MS involves a multi-step process, beginning with derivatization, followed by separation on a chiral stationary phase, and concluding with mass spectrometric detection and quantification.

Future Research Directions and Emerging Applications

Advanced Synthetic Approaches for Cyano-Substituted Beta-Homoamino Acids

The synthesis of cyano-substituted beta-homoamino acids like Fmoc-beta-HoPhe(4-CN)-OH is an area of active research. researchgate.netnih.gov Current methods often involve multi-step syntheses, starting from protected amino acids. vulcanchem.com Future research is likely to focus on developing more efficient and stereocontrolled synthetic routes.

Key areas of development include:

Novel Catalytic Methods: The development of new catalytic systems for the asymmetric synthesis of β-amino acids is a major goal. researchgate.net This includes exploring organocatalysis and transition-metal catalysis to achieve high yields and enantioselectivity.

Enzymatic Synthesis: The use of enzymes in the synthesis of unnatural amino acids is a promising approach. Biocatalysis can offer high stereoselectivity under mild reaction conditions.

| Synthetic Approach | Key Features | Potential Advantages |

| Asymmetric Catalysis | Use of chiral catalysts (metal-based or organocatalysts) to control stereochemistry. | High enantiomeric purity, potential for diverse substrate scope. |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps to leverage the strengths of both approaches. | High selectivity of enzymes with the versatility of chemical synthesis. |

| Flow Chemistry | Continuous synthesis in a microreactor system. | Improved reaction control, safety, and scalability. |

Integration of this compound into Novel Peptide-Based Materials

The incorporation of this compound into peptides allows for the creation of materials with unique properties. The cyanophenyl group can influence the peptide's conformation, stability, and intermolecular interactions.

Future research will likely explore:

Self-Assembling Peptides: The cyano group can modulate the self-assembly of peptides into well-defined nanostructures such as hydrogels, fibrils, and nanotubes. acs.org These materials have potential applications in tissue engineering, drug delivery, and biosensing. acs.org

Biologically Active Peptides: The introduction of this unnatural amino acid can enhance the biological activity and metabolic stability of therapeutic peptides. medchemexpress.com The cyano group can act as a unique recognition element for protein-protein interactions or as a warhead for covalent inhibitors.

Peptide-Based Polymers: this compound can be used as a monomer in the synthesis of novel peptide-based polymers with tailored properties for applications in materials science.

Automation and High-Throughput Synthesis Strategies for Unnatural Amino Acids in SPPS

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, and its automation has revolutionized the field. jpt.comaurorabiomed.com The integration of unnatural amino acids like this compound into automated SPPS workflows is a key area of future development. nih.govunc.edu

Key advancements are expected in:

High-Throughput Synthesis: The development of rapid and efficient methods for the synthesis of large peptide libraries containing unnatural amino acids is crucial for drug discovery and materials science. nih.govformulationbio.comnih.gov

Improved Coupling Reagents: New coupling reagents that are more efficient and less prone to side reactions, especially for sterically hindered unnatural amino acids, are needed.

Real-Time Monitoring: The implementation of real-time monitoring techniques in automated synthesizers will allow for better control over the synthesis process and optimization of coupling conditions. vulcanchem.com

| Technology | Impact on Unnatural Amino Acid SPPS |

| Automated Synthesizers | Enables the routine and efficient incorporation of unnatural amino acids into peptide chains. aurorabiomed.comformulationbio.com |

| Microwave-Assisted SPPS | Accelerates coupling and deprotection steps, significantly reducing synthesis time. nih.gov |

| Flow-Based SPPS | Offers potential for continuous and scalable peptide synthesis with improved efficiency. asm.orguzh.ch |

Computational and Mechanistic Studies on this compound Interactions in Peptides

Understanding the impact of this compound on peptide structure and function at a molecular level is crucial for rational design. Computational and mechanistic studies play a vital role in this endeavor. nih.govwhiterose.ac.uk

Future research will focus on:

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational preferences of peptides containing this compound and how the cyanophenyl group influences folding and stability. nih.gov

Quantum Mechanical (QM) Calculations: QM calculations can be used to study the electronic properties of the cyanophenyl group and its interactions with other residues in the peptide chain.

Mechanistic Studies of Peptide-Protein Interactions: Investigating the mechanism by which peptides containing this unnatural amino acid bind to their biological targets will be essential for the development of new drugs. researchgate.netacs.org

Expanding the Chemical Space of Designer Unnatural Amino Acid Building Blocks for SPPS

The development of new unnatural amino acids is a continuous effort to expand the chemical space available for peptide design. nih.govmdpi.com this compound is just one example of a designer amino acid with unique properties. smolecule.com

Future directions in this area include:

Q & A

Basic Research Questions

Q. What are the standard synthesis and purification protocols for Fmoc-Phe(4-CN)-OH in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Fmoc-Phe(4-CN)-OH is typically synthesized via Fmoc-protected amino acid protocols. The β-homo-phenylalanine backbone is functionalized with a 4-cyano group before Fmoc protection. Purification involves reverse-phase HPLC using gradients of acetonitrile/water with 0.1% TFA to remove truncated sequences and byproducts. Analytical HPLC (≥95% purity) and LC-MS (m/z 412.44 [M+H]+) confirm identity . For storage, lyophilized powder should be kept at -20°C in a desiccator to prevent hydrolysis of the Fmoc group .

Q. Which analytical techniques are essential for characterizing Fmoc-Phe(4-CN)-OH?

- Methodological Answer : Key techniques include:

- LC-MS : Validates molecular weight (expected [M+H]+ at 412.44) and purity.

- NMR : 1H/13C NMR in deuterated DMSO or CDCl3 confirms stereochemistry and absence of impurities (e.g., δ 7.3–7.8 ppm for Fmoc aromatic protons).

- FT-IR : Detects characteristic carbonyl stretches (1690–1720 cm⁻¹ for Fmoc carbamate and carboxylic acid).

- HPLC : Quantifies purity using C18 columns .

Q. How should researchers handle Fmoc-Phe(4-CN)-OH to ensure stability during experiments?

- Methodological Answer :

- Storage : Store as a lyophilized powder at -20°C in airtight, light-protected vials. Reconstitute in DMF or DMSO immediately before use to prevent Fmoc deprotection .

- Incompatibilities : Avoid aqueous bases (risk of Fmoc cleavage) and prolonged exposure to ambient humidity.

Advanced Research Questions

Q. How does the 4-cyano substituent impact the stability and coupling efficiency of Fmoc-Phe(4-CN)-OH in SPPS?

- Methodological Answer :

- Coupling Efficiency : The electron-withdrawing cyano group reduces nucleophilicity of the α-amine, potentially requiring longer coupling times or excess coupling reagents (e.g., HATU/DIPEA in DMF). Pre-activation (5–10 min) improves yields .

- Stability : The substituent enhances resistance to racemization during coupling compared to halogenated analogs but may increase steric hindrance. Monitor by chiral HPLC post-synthesis .

Q. How can researchers resolve contradictions in reported NMR chemical shifts for Fmoc-Phe(4-CN)-OH?

- Methodological Answer : Variations arise from solvent polarity, concentration, and temperature. To standardize:

- Use deuterated DMSO-d6 or CDCl3 for consistency.

- Report sample concentration (e.g., 10 mM) and temperature (25°C).

- Compare with reference spectra from databases (e.g., PubChem) or replicate published protocols .

- Example discrepancy: δ 4.3 ppm (α-H) may shift ±0.1 ppm in DMF vs. DMSO due to solvation effects.

Q. What strategies optimize the incorporation of Fmoc-Phe(4-CN)-OH into hydrophobic peptide sequences prone to aggregation?

- Methodological Answer :

- Solvent System : Use DMF with 0.1 M HOBt additive to enhance solubility.

- Temperature : Perform couplings at 4°C to reduce aggregation.

- Backbone Amide Protection : Incorporate pseudoproline dipeptides or use microwave-assisted SPPS to disrupt β-sheet formation.

- Post-Synthesis Analysis : Confirm incorporation via MALDI-TOF MS and troubleshoot aggregation with CD spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.